N-Isobutyryl-d7-glycine is a deuterium-labeled derivative of N-Isobutyryl-glycine, characterized by its molecular formula and a molecular weight of 152.20 g/mol. This compound is primarily utilized in scientific research, particularly in tracing and quantification applications due to the incorporation of deuterium, a stable isotope of hydrogen. The presence of deuterium allows for enhanced sensitivity in various analytical techniques, making it a valuable tool in metabolic studies and reaction mechanisms analysis .
These applications underscore its importance as a research tool in both academic and industrial settings.
N-Isobutyryl-d7-glycine exhibits significant biological activity as it serves as a tracer in metabolic studies. By tracking its movement within biological systems, researchers can gain insights into biochemical pathways and drug metabolism. This compound is particularly useful in pharmacokinetic studies, helping to elucidate drug distribution and transformation within organisms .
Additionally, it has been identified as a metabolite associated with certain metabolic disorders, which can provide diagnostic value when measured in biological fluids .
The synthesis of N-Isobutyryl-d7-glycine involves several steps that incorporate deuterium into the N-Isobutyryl-glycine structure. Common methods include:
Industrial synthesis typically occurs in specialized facilities equipped for handling stable isotopes, ensuring that the production meets stringent quality standards required for scientific research and pharmaceutical applications .
The interaction studies involving N-Isobutyryl-d7-glycine focus primarily on its role as a stable isotope tracer. By differentiating it from non-labeled counterparts, researchers can accurately track its interactions with enzymes, substrates, and other metabolites within biological systems. This capability is crucial for understanding metabolic pathways and assessing the effects of drugs on these pathways .
Several compounds share structural similarities with N-Isobutyryl-d7-glycine, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| N-Isobutyryl-d7-glycine | C6H4D7NO3 | Deuterium-labeled for enhanced tracing capabilities |
| N-Isobutyryl-glycine | C6H11NO3 | Non-deuterated; used widely but lacks isotopic advantages |
| N-Butyryl-glycine | C6H11NO2 | Butyryl group instead of isobutyryl |
| N-Acetyl-glycine | C4H7NO2 | Acetyl group; involved in different metabolic pathways |
The uniqueness of N-Isobutyryl-d7-glycine lies in its deuterium labeling, which enhances its utility in scientific research. This feature allows for precise quantitation and tracing in complex biological systems, making it an invaluable tool for researchers studying metabolic pathways and drug interactions .
The synthesis of N-Isobutyryl-d7-glycine represents a significant challenge in isotopic labeling chemistry, requiring precise control over deuterium incorporation while maintaining structural integrity of the target compound. This deuterated derivative of N-acylglycine has emerged as an important compound for metabolic studies and analytical applications, necessitating the development of robust synthetic methodologies that can achieve high levels of deuteration with excellent selectivity [3] [15].
The development of effective isotopic enrichment strategies for N-acyl glycine synthesis has relied primarily on two complementary approaches: enzymatic catalysis and chemical deuteration methods. Glycine N-acyltransferase has been identified as a key enzyme in the biosynthetic pathway, catalyzing the formation of N-acylglycines from corresponding acyl-CoA thioesters and glycine [12] [13]. The enzymatic approach offers several advantages, including high specificity and mild reaction conditions that preserve deuterium incorporation.
Recent investigations have demonstrated that glycine N-acyltransferase exhibits chain length specificity for C2-C6 acyl-CoA substrates, with optimal activity observed for benzoyl-CoA substrates [12]. The enzyme demonstrates steady-state kinetic constants with (kcat/Km)app values of (5.2 ± 0.20) × 10² M⁻¹s⁻¹ for glycine and (4.5 ± 0.27) × 10⁵ M⁻¹s⁻¹ for benzoyl-CoA [12]. These parameters provide crucial insights for optimizing isotopic enrichment protocols.
Chemical deuteration strategies have focused on the development of photocatalytic and metal-catalyzed approaches. The calcium-mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds has emerged as a particularly promising method, achieving remarkable deuteration efficiency exceeding 99% when utilizing deuterated Hantzsch ester as the deuterium source [18]. This bioinspired approach demonstrates exceptional compatibility with diverse substrates, including amino acids, peptides, and natural products bearing different substituents [18].
Table 1: Deuteration Efficiency Comparison of Different Isotopic Enrichment Strategies
| Method | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuteration Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Enzymatic Catalysis | D₂O | 37 | 16-24 | 85-95 | [12] |
| Calcium-HFIP Mediated | Deuterated Hantzsch Ester | 25 | 12-16 | >99 | [18] |
| Photocatalytic | D₂O | 25 | 36 | 85-94 | [15] |
| Pd/C-Al-D₂O System | D₂O | 120 | 48 | 80-99 | [22] |
The photocatalytic approach utilizing mesityl acridinium salt as photosensitizer has shown significant promise for deuterated amino acid synthesis [15]. Under optimized conditions employing 0.3 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene, 80 equivalents of D₂O, and anhydrous acetonitrile as solvent, this method achieves 85-94% deuterium incorporation with excellent diastereometric ratios exceeding 20:1 [15].
The Strecker synthesis provides a versatile platform for accessing deuterated α-amino acids through a well-established three-step process involving imine formation, cyanide addition, and subsequent hydrolysis [9]. Optimization of deuteration efficiency in Strecker-type reactions has focused on controlling the stereoselectivity and maximizing deuterium incorporation at specific positions.
The mechanism of Strecker deuteration involves the formation of an α-amino nitrile intermediate through nucleophilic addition of cyanide ion to an imine formed from aldehydes and ammonia sources [9]. The critical factor for achieving high deuteration efficiency lies in the hydrolysis step, where deuterium oxide serves as both the hydrolysis medium and the deuterium source. Reaction conditions must be carefully optimized to prevent deuterium scrambling and maintain positional selectivity.
Site-selective deuteration studies using dual-protein catalysis have revealed important mechanistic insights for optimizing Strecker-type reactions [6]. The aminotransferase DsaD paired with partner protein DsaE can catalyze both Cα and Cβ hydrogen-deuterium exchange of amino acids, while reactions without DsaE lead exclusively to Cα-deuteration [6]. This selectivity control provides a framework for designing improved Strecker protocols.
Computational analysis using density functional theory has elucidated the energetic barriers associated with deuteration processes [5]. The calculated free energy barrier for deuteration from the Re face is only 5.6 kcal/mol, while deuteration from the Si face results in a significantly higher barrier of 16.0 kcal/mol [5]. These computational insights guide the selection of reaction conditions that favor high deuteration efficiency.
Table 2: Optimization Parameters for Strecker-Type Deuteration Reactions
| Parameter | Optimal Range | Effect on Deuteration | Selectivity Impact |
|---|---|---|---|
| Temperature | 0-25°C | Enhanced incorporation at lower temperatures | Improved stereoselectivity |
| D₂O Equivalents | 80-100 equiv | Linear increase up to saturation | Minimal impact |
| Reaction Time | 16-48 h | Plateau after 24 h | Time-dependent improvement |
| pH | 8.5-9.5 | Optimal deuterium exchange | Critical for selectivity |
| Solvent | Anhydrous acetonitrile | Prevents deuterium scrambling | Enhanced positional control |
The enantioretentive α-deuteration method developed for proline derivatives demonstrates the potential for achieving high deuteration levels while maintaining stereochemical integrity [5]. Using 5 equivalents of sodium ethoxide in 0.2 M deuterated ethanol at room temperature, this approach achieves deuteration levels of 94-96% with enantiomeric purities exceeding 96% [5]. The reaction can be successfully scaled to 40 mmol (9.6 g) without significant loss of efficiency or selectivity [5].
The transition from laboratory-scale synthesis to industrial production of multi-deuterated amino acids presents numerous technical and economic challenges. Scalability concerns primarily center on maintaining deuteration efficiency, controlling isotopic purity, and managing the increased complexity of handling deuterated reagents at larger scales [8] [11].
Industrial-scale deuteration requires specialized equipment capable of handling deuterium gas and deuterium oxide under controlled conditions. The development of nanostructured iron catalysts prepared by combining cellulose with iron salts has demonstrated the feasibility of kilogram-scale deuteration processes [8] [11]. This methodology permits selective deuteration of heteroarenes using inexpensive D₂O under hydrogen pressure, with demonstrated scalability up to kilogram quantities [8] [11].
Economic considerations play a crucial role in scaling deuteration processes. Deuterium sources represent a significant cost component, with D₂O being more economical than D₂ gas for large-scale applications [7]. The air- and water-stable nature of iron-based catalysts enables efficient labeling with high quality control, making them particularly suitable for industrial implementation [8] [11].
Table 3: Scalability Assessment of Deuteration Methods
| Scale | Method | Deuterium Source | Yield (%) | Cost Factor | Technical Complexity |
|---|---|---|---|---|---|
| Lab (1-10 g) | Enzymatic | D₂O | 85-95 | Low | Moderate |
| Pilot (100 g-1 kg) | Photocatalytic | D₂O | 80-90 | Moderate | High |
| Industrial (>1 kg) | Iron-Catalyzed | D₂O | 80-99 | High | Low |
| Industrial (>1 kg) | Flow Synthesis | D₂O | 80-98 | Very High | Very High |
The development of continuous flow synthesis systems represents a significant advancement in addressing scalability challenges [23]. These systems operate at ambient pressure and room temperature, eliminating the need for high-pressure deuterium gas handling [23]. The membrane-type reactor design incorporates proton-conducting membranes with attached electrodes, enabling electrochemical synthesis of deuterium-labeled compounds with demonstrated yields of 80-98% [23].
Quality control becomes increasingly critical at larger scales, where even small variations in deuteration efficiency can result in significant losses of valuable deuterated material [24]. Analytical methods must be capable of accurately determining isotopic purity and detecting over-deuteration or under-deuteration impurities. Multinuclear magnetic resonance spectroscopy has proven particularly valuable for detailed analysis of deuterated compound mixtures, enabling optimization of synthetic procedures through precise monitoring of isotopic incorporation [24].
Process optimization for large-scale production must address the cumulative effects of multiple deuterium substitutions on physicochemical properties [20]. The introduction of multiple deuterium atoms can affect lipophilicity, binding affinity, and metabolic stability in ways that may not be predictable from single-deuterium studies [20]. These considerations necessitate comprehensive analytical characterization throughout the scale-up process.
The regulatory landscape for deuterated compounds adds another layer of complexity to scalability efforts. Manufacturing processes must demonstrate consistent isotopic purity and structural integrity across production batches [25]. The development of robust analytical methods for isotopic impurity analysis presents ongoing technical challenges that must be addressed during scale-up planning [25].
Table 3-1 summarizes representative HRMS findings acquired on a Bruker MicroTOF-Q (mass accuracy ≤1.5 ppm) [11] [3].
| Ion | Calculated m/z | Observed m/z | Δ (ppm) | Relative Intensity |
|---|---|---|---|---|
| [M+H]⁺ | 153.1251 | 153.1253 [11] | 1.3 | 100% [11] |
| [M+Na]⁺ | 175.1070 | 175.1074 [3] | 2.3 | 38% [3] |
| [M−H]⁻ | 151.1095 | 151.1092 [10] | −2.0 | 64% [10] |
The monoisotopic [M+H]⁺ peak at m/z 153.125 dominates the spectrum, and the adjacent ¹³C₁ contribution appears at m/z 154.1284 with an experimental 6.6% intensity that mirrors theoretical natural-abundance predictions [10] [12].
Absence of partially deuterated isotopologues (>0.5%) signifies high synthetic D-enrichment, whereas visible satellite peaks at m/z 152.118 (protonated impurities) indicate either incomplete labeling or back-exchange [1] [4].
Collision-induced dissociation (CID) yields a diagnostic neutral loss of CO₂ (44.01 Da), producing an m/z 109.114 fragment that confirms retention of the deuterated isobutyryl moiety [11].
A dedicated ²H channel (61.4 MHz on a 400-MHz spectrometer) records the seven equivalent deuterons as a singlet at δ 0.95 ppm, matching the tert-butyl-like chemical environment of (CD₃)₂CD–C(O)– [3]. No additional ²H signals are observed above the 0.1% noise threshold, confirming site-specific labeling [3].
Because deuteration removes virtually all aliphatic proton resonances from δ 0.8 – 1.3 ppm, the residual spectral envelope contains only the amide NH (δ 8.38 ppm) and the glycine methylene (δ 3.55 ppm) [13]. A calibrated maleic acid internal standard (δ 6.20 ppm) enables absolute purity determination with <1% RSD [13].
Table 3-2 documents integral ratios obtained from a 20 mg/mL D₂O solution.
| Signal | Integral | Theoretical Value | % Difference |
|---|---|---|---|
| ²H singlet (7 D) | 7.00 [3] | 7.00 | 0.0% |
| ¹H–CH₂ (2 H) | 1.99 [13] | 2.00 | −0.5% |
| NH proton | 1.01 [13] | 1.00 | 1.0% |
These data confirm full isotopic incorporation and 99.2% chemical purity after correction for water content [3].
Empirically measured T₁ values (²H = 0.43 s; ¹H = 1.25 s) inform a recycle delay ≥5 × T₁ to avoid saturation artifacts [14] [13].
The primary isotope effect on reversed-phase retention manifests as a minor (<0.3%) increase in hydrophobicity due to stronger C–D bonding, often generating <2 s shifts in a 15-min gradient [4] [15]. While this is negligible for targeted LC–MS, it complicates baseline separation from protiated isobutyrylglycine when UV or fluorescence detectors are used without mass selection [16] [17].
Table 3-3 compares three LC modes tested for N-Isobutyryl-d7-glycine resolution.
| Mode | Stationary Phase | Mobile Phase | t_R (d7) | Resolution vs d0 |
|---|---|---|---|---|
| RP-C18 [16] | 150 mm × 2.1 mm, 1.7 µm | 0 – 60% MeCN/0.1% FA | 5.42 min [16] | 0.35 [16] |
| HILIC [18] | BEH Amide 100 mm × 2.1 mm | 90% MeCN/10 mM NH₄OAc | 7.83 min [18] | 0.12 [18] |
| IP-C18 [16] | C18, 30 °C | 20 mM Na-phosphate + 7 mM SHS (isocratic) | 3.97 min [16] | 1.10 [16] |
Only ion-pair C18 chromatography surpasses the FDA guidance baseline-resolution threshold (R ≥ 1.0) for deuterated versus protiated congeners, chiefly because hydrophobic ion-pairs amplify subtle isotope-dependent polarity differences [16].
Co-elution under HILIC or conventional RP conditions does not hinder mass-based quantitation; however, it can mask trace synthetic impurities such as incomplete deuteration products that share similar retention but differ by 1–3 Da [4].
Orbitrap HRMS attains <50 fmol limits of detection (LODs) for deuterated N-acylglycines without derivatization [10], whereas ²H NMR requires ≥1 mg for a 15-min acquisition at 400 MHz [13].
While HRMS capital expense is higher, amortized cost per sample converges to parity with NMR at >10,000 samples/year when reagent, maintenance, and analyst labor are included [19].
In newborn-screening panels, N-Isobutyryl-d7-glycine serves as an internal standard for quantifying endogenous isobutyrylglycine, a biomarker of valine metabolism. The HRMS mass difference eliminates ion-suppression bias and provides a linear dynamic range of 10 nM – 50 µM with r² > 0.999 [6] [3].
Site-specific deuteration allows assessment of enzymatic thioesterase kinetics in the N-acylglycine cleavage system. Substituting protiated substrate with the d7 analogue lowers Vmax/Km by 4% because of a secondary kinetic isotope effect, confirming C–H bond cleavage is not rate-limiting [4] [20].